Aprindine

Description

This compound is a cardiac depressant used in arrhythmias.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A class Ib anti-arrhythmia agent used to manage ventricular and supraventricular arrhythmias.

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

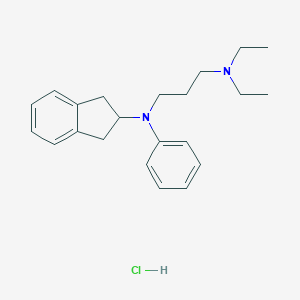

N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLBHDRPUJLHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022615 | |

| Record name | Aprindine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.82e-03 g/L | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37640-71-4, 33237-74-0 | |

| Record name | Aprindine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprindine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprindine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fibocil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aprindine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRINDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y48085P9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-121 °C, 120 - 121 °C | |

| Record name | Aprindine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Intricate Dance of Aprindine with Cardiac Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of aprindine, a Class Ib antiarrhythmic agent, on cardiac sodium channels (Nav1.5). By elucidating its state-dependent binding, kinetics, and electrophysiological consequences, this document provides a comprehensive resource for professionals in cardiac electrophysiology and drug development.

Core Mechanism: State-Dependent Sodium Channel Blockade

This compound's primary antiarrhythmic effect stems from its ability to block cardiac sodium channels in a state-dependent manner. This means its affinity for the channel varies depending on whether the channel is in the resting, open, or inactivated state. This compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state. This preferential binding to the inactivated state is a hallmark of Class Ib antiarrhythmics and is crucial to its therapeutic action, particularly in tissues that are frequently depolarizing, such as in tachyarrhythmias.

This state-dependent interaction leads to both tonic and phasic (use-dependent) block. The tonic block is a baseline level of inhibition, while the phasic block becomes more pronounced with increased heart rate (use-dependence), as more channels enter the open and inactivated states.[1]

Quantitative Analysis of this compound's Interaction with Cardiac Sodium Channels

The following tables summarize the key quantitative data describing the interaction of this compound with cardiac sodium channels, derived from voltage-clamp studies on guinea-pig ventricular myocytes.

| Parameter | Value | Experimental Conditions | Reference |

| Binding Affinity (Kd) | |||

| Resting State (Kdrest) | 37.7 µmol/l | Whole-cell voltage clamp, [Na]i ando = 10 mmol/l, 18°C | [1] |

| Inactivated State (Kdi) | 0.74 µmol/l | Whole-cell voltage clamp, [Na]i ando = 10 mmol/l, 18°C | [1] |

| Electrophysiological Effects | |||

| Shift in Inactivation Curve | -11.4 ± 3.5 mV | 3 µmol/l this compound | [1] |

| Recovery Time Constant from Phasic Block | 4.8 s | Holding potential = -100 mV | [1] |

| 5.0 s | Holding potential = -140 mV | [1] | |

| Use-Dependent (Phasic) Block | 3 µmol/l this compound, 2 Hz stimulation | [1] | |

| at 1.5 ms pulse duration | 64% ± 3% | [1] | |

| at 20 ms pulse duration | 82% ± 6% | [1] | |

| at 200 ms pulse duration | 93% ± 7% | [1] |

Table 1: Quantitative data on this compound's interaction with cardiac sodium channels.

Experimental Protocols

The data presented above were primarily obtained using the whole-cell voltage-clamp technique on isolated guinea-pig ventricular myocytes.

Whole-Cell Voltage Clamp Methodology

-

Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the intracellular environment, typically containing (in mmol/l): CsCl, NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2-7.4. The low tip resistance (e.g., 0.5 MΩ) allows for good electrical access to the cell interior.[1]

-

External Solution (Extracellular): The myocytes are bathed in a solution that mimics the extracellular environment, typically containing (in mmol/l): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion concentrations, such as a low intracellular and extracellular sodium concentration ([Na]i ando = 10 mmol/l), are used to isolate the sodium current.[1]

-

Voltage Protocols:

-

Tonic Block Assessment: The resting membrane potential is held at a hyperpolarized level (e.g., -140 mV) where most channels are in the resting state. Depolarizing pulses are then applied to elicit sodium currents, and the reduction in current amplitude in the presence of this compound is measured to determine the tonic block.

-

Inactivated State Affinity: To determine the affinity for the inactivated state, the membrane potential is held at a more depolarized level (e.g., -90 mV) to induce inactivation in a significant portion of the channels before the test pulse.

-

Use-Dependent Block Assessment: A train of depolarizing pulses at a specific frequency (e.g., 2 Hz) is applied from a holding potential.[1] The progressive decrease in the sodium current amplitude with each pulse reflects the accumulation of channels in the blocked state.

-

Recovery from Block: After inducing use-dependent block with a train of pulses, the time course of recovery is measured by applying test pulses at various intervals following the pulse train. The time constant of recovery is then calculated.

-

Visualizing the Mechanism and Workflow

Signaling and Binding Pathway

References

An In-Depth Technical Guide to the Myocardial Electrophysiological Effects of Aprindine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprindine hydrochloride is a Class Ib antiarrhythmic agent that exerts its primary effects on the myocardial action potential by blocking fast sodium channels. This comprehensive technical guide delineates the intricate mechanisms of action of this compound, detailing its influence on various ion channels and the resultant alterations in cardiac electrophysiology. This document provides a thorough overview of the quantitative effects of this compound on key action potential parameters, supported by detailed experimental protocols and visual representations of its molecular interactions. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Introduction

This compound is a potent antiarrhythmic drug recognized for its efficacy in managing a range of supraventricular and ventricular arrhythmias.[1][2] Its classification as a Class Ib agent stems from its characteristic rapid association with and dissociation from the sodium channel, a property that defines its use-dependent and voltage-dependent blockade.[3] Beyond its principal effect on the fast sodium current (INa), this compound modulates other critical ion currents, including the rapid component of the delayed rectifier potassium current (IKr), the acetylcholine-activated potassium current (IK.ACh), and the Na+/Ca2+ exchange current (INCX).[4][5][6] This multi-channel activity contributes to its unique electrophysiological profile and therapeutic utility.

Mechanism of Action and Electrophysiological Effects

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This inhibition of the fast inward sodium current leads to a reduction in the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in cardiac tissue.[3] Additionally, this compound's interactions with other ion channels contribute to its overall effect on the myocardial action potential.

Effects on Myocardial Action Potential Parameters

The multifaceted interactions of this compound with various ion channels result in significant alterations to the morphology and duration of the myocardial action potential. These effects are dose-dependent and can vary across different cardiac tissues.

Table 1: Dose-Dependent Effects of this compound Hydrochloride on Myocardial Action Potential Parameters

| Parameter | Species/Tissue | Concentration | Effect | Reference(s) |

| Vmax (Maximum Upstroke Velocity) | Guinea Pig Ventricular Muscle | 1 - 10 µM | Dose-dependent decrease | [3] |

| Canine Purkinje Fibers | 3 µM | Significant reduction | [7] | |

| Action Potential Duration (APD) | Guinea Pig Atrial Cells | 3 µM | 50 ± 4% prolongation | [2][4] |

| Canine Purkinje Fibers | 3 µM | Shortens | [7] | |

| Canine Right Ventricle | Not specified | Significant increase in APD90 | [1] | |

| Effective Refractory Period (ERP) | Canine Right Atrium and Ventricle | Not specified | Increased | [1] |

| Action Potential Amplitude | Canine Purkinje Fibers | 3 µM | Significant reduction | [7] |

| Resting Membrane Potential | Guinea Pig Ventricular Muscle | 1 - 10 µM | No effect | [3] |

| Canine Purkinje Fibers | 3 µM | No alteration | [7] |

Effects on Cardiac Ion Channels

This compound's modulation of specific ion channels underlies its effects on the action potential. A detailed understanding of these interactions is crucial for comprehending its therapeutic and potential proarrhythmic actions.

Table 2: Effects of this compound Hydrochloride on Myocardial Ion Channels

| Ion Channel/Current | Species/Tissue | Concentration | Effect | IC50 | Reference(s) |

| Fast Sodium Current (INa) | Guinea Pig Ventricular Muscle | 1 - 10 µM | Use-dependent block | - | [3] |

| Rapid Delayed Rectifier K+ Current (IKr) | Guinea Pig Atrial Cells | 3 µM | Inhibition | - | [2][4] |

| Acetylcholine-Activated K+ Current (IK.ACh) | Guinea Pig Atrial Cells | 0 - 100 µM | Inhibition (Carbachol-induced) | 0.4 µM | [4][5] |

| Guinea Pig Atrial Cells | 0 - 100 µM | Inhibition (GTPγS-induced) | 2.5 µM | [4][5] | |

| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Ventricular Myocytes | 0 - 1000 µM | Inhibition (Outward) | 48.8 µM | [5][6] |

| Guinea Pig Ventricular Myocytes | 0 - 1000 µM | Inhibition (Inward) | 51.8 µM | [5][6] | |

| Inward Rectifier K+ Current (IK1) | Guinea Pig Atrial Cells | 3 µM | Slight effect | - | [5] |

| L-type Ca2+ Current (ICa) | Guinea Pig Atrial Cells | 3 µM | Slight effect | - | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide, enabling replication and further investigation into the electrophysiological effects of this compound.

Whole-Cell Patch-Clamp Technique for Ion Current Measurement

This protocol is designed for the recording of specific ion currents (e.g., IKr, IK.ACh, INCX) from isolated cardiac myocytes.

-

Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from the desired animal model (e.g., guinea pig, rabbit) heart tissue.

-

Pipette Solution (for IK recordings): (in mM): 110 KCl, 10 HEPES, 5 K2ATP, 5 EGTA, 2 MgCl2; pH adjusted to 7.2 with KOH.

-

Pipette Solution (for INCX recordings): (in mM): 20 NaCl, 20 BAPTA, 13 CaCl2 (yielding 433 nM free Ca2+), 10 HEPES; pH adjusted to 7.2 with CsOH.[6]

-

External Solution (for IK recordings): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. To isolate specific potassium currents, appropriate channel blockers (e.g., nifedipine to block ICa) are added.

-

External Solution (for INCX recordings): (in mM): 140 NaCl, 1 CaCl2, and other components as in Tyrode's solution.[6]

-

Voltage-Clamp Protocol:

-

Holding Potential: -80 mV for IK recordings; -60 mV for INCX recordings.[6]

-

Test Pulses: A series of depolarizing voltage steps are applied to elicit the desired ion channel currents. For example, to measure IKr, depolarizing pulses to various potentials (e.g., -40 mV to +60 mV) are applied, followed by a repolarizing step to elicit tail currents.

-

Ramp Pulses: For INCX, ramp pulses from a holding potential can be used to generate current-voltage relationship curves.[6]

-

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data analysis involves measuring peak current amplitudes, tail current amplitudes, and fitting data to appropriate models (e.g., Boltzmann equation for activation curves, dose-response curves for IC50 determination).

Single Sucrose-Gap Voltage-Clamp Technique for Vmax Measurement

This technique is employed to measure the maximum upstroke velocity (Vmax) of the action potential in multicellular cardiac preparations like papillary muscles.

-

Preparation: A thin papillary muscle is dissected and mounted in a three-compartment chamber. The central compartment is perfused with a non-ionic, high-resistance sucrose solution to electrically isolate the two outer compartments.

-

Solutions: The two outer compartments are perfused with normal Tyrode's solution. One compartment is used for current injection, and the other for voltage recording.

-

Voltage-Clamp Protocol: A conditioning clamp pulse is applied to control the membrane potential. Following the clamp pulse, a test action potential is elicited, and its Vmax is measured as an index of sodium channel availability.

-

Use-Dependent Block Protocol: To assess use-dependent block, trains of stimuli at varying frequencies are applied, and the progressive decline in Vmax is measured. The time constant for the recovery from block is determined by measuring Vmax at different coupling intervals after a train of stimuli.

-

Data Analysis: Vmax is calculated as the first derivative of the action potential upstroke. The data are then plotted against stimulation frequency or coupling interval to characterize the kinetics of the block.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the mechanisms of action and logical relationships of this compound's effects on the myocardial action potential.

Caption: this compound's multi-channel blockade mechanism.

Caption: Workflow for electrophysiological studies of this compound.

Conclusion

This compound hydrochloride's effects on the myocardial action potential are complex, arising from its primary role as a fast sodium channel blocker, supplemented by its inhibitory actions on key potassium currents and the Na+/Ca2+ exchanger. This guide provides a detailed quantitative and methodological framework for understanding these effects. The presented data and protocols offer a valuable resource for researchers in the field of cardiac electrophysiology and antiarrhythmic drug development, facilitating further investigation into the therapeutic potential and safety profile of this compound and related compounds.

References

- 1. Effects of this compound on monophasic action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Structure of Aprindine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprindine, [N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine], is a class Ib antiarrhythmic agent recognized for its efficacy in treating both ventricular and supraventricular arrhythmias. Its mechanism of action is primarily centered on the blockade of fast inward sodium channels in cardiac cells, which stabilizes the cardiac membrane and reduces excitability. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed methodology for its chemical synthesis. It includes tabulated physicochemical and pharmacokinetic data, detailed experimental protocols, and visualizations of the synthetic pathway and its primary signaling mechanism to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a tertiary amine belonging to the 2-aminoindane family. Its structure features a central indane moiety linked to a phenyl group and a diethylaminopropyl side chain.

IUPAC Name: N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine

Chemical Formula: C₂₂H₃₀N₂

Molecular Weight: 322.49 g/mol

Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 120-121 °C | |

| Water Solubility | 7.82 mg/L | |

| logP (Octanol-Water) | 4.86 | |

| pKa (Strongest Basic) | 9.94 (Predicted) | [1] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by its non-linear kinetics upon oral administration.

| Parameter | Value | Reference |

| Elimination Half-life (single dose) | ~26.5 hours | [2] |

| Protein Binding | 85-95% | |

| Metabolism | Hepatic, with metabolites including p-Hydroxyphenylthis compound and Desethylthis compound | |

| Excretion | Urine and bile |

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, N-phenyl-2-aminoindane, followed by its alkylation to introduce the diethylaminopropyl side chain. The general scheme is outlined below.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound based on established chemical principles for the formation of its precursors and the final N-alkylation step.

Step 1: Synthesis of N-phenyl-2-aminoindane (Intermediate)

-

Reaction Setup: To a solution of 2-aminoindane (1.0 eq) in a suitable aprotic solvent such as toluene, add bromobenzene (1.1 eq).

-

Catalyst and Ligand Addition: Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for example, BINAP (0.03 eq).

-

Base Addition: Add a strong base, such as sodium tert-butoxide (1.4 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-phenyl-2-aminoindane.

Step 2: Synthesis of this compound (N-Alkylation)

-

Reaction Setup: Dissolve N-phenyl-2-aminoindane (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C to deprotonate the secondary amine.

-

Alkylation: After stirring for 30 minutes, add 3-(diethylamino)propyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or HPLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or crystallization to obtain this compound.

Mechanism of Action and Signaling Pathway

This compound is classified as a Class Ib antiarrhythmic drug. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (I_Na) in the myocardium. By binding to these channels, this compound reduces the rate of rise of the action potential (phase 0), thereby slowing conduction velocity and decreasing the excitability of cardiac cells. Additionally, it has been shown to inhibit delayed rectifier potassium currents and the Na⁺/Ca²⁺ exchange current, which contributes to the stabilization of cardiac electrical activity.

Analytical and Characterization Methods

The identity, purity, and concentration of this compound can be determined using various analytical techniques. A standard method for its quantification in biological matrices is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples.

-

Sample Preparation:

-

To 1.0 mL of human plasma, add a known concentration of an internal standard (e.g., Amiodarone).

-

Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: LiChrosorb RP-18 (10 µm) or equivalent C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (pH 2.5) in a ratio of approximately 80:15:5 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Conclusion

This guide has detailed the essential aspects of this compound's chemical structure, synthesis, and mechanism of action. The provided protocols for synthesis and analysis offer a practical foundation for researchers. The structured data tables and graphical representations of pathways are intended to facilitate a deeper understanding and further investigation into this important antiarrhythmic agent. The continued study of this compound and similar compounds is crucial for the development of new and improved therapies for cardiac arrhythmias.

References

Pharmacological Profile of Aprindine: A Technical Guide for the Class Ib Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a Class Ib antiarrhythmic agent, recognized for its efficacy in the management of both ventricular and supraventricular arrhythmias.[1][2][3] As a member of the 2-aminoindane family, its pharmacological actions are primarily centered on the modulation of cardiac ion channels, particularly the fast sodium channels.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, electrophysiological effects, pharmacokinetics, and clinical applications, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound's primary antiarrhythmic effect is achieved through the blockade of fast inward sodium channels (INa) in cardiac cells.[2][5] This action directly interferes with the depolarization of the cell membrane, thereby reducing the excitability and conduction velocity of cardiomyocytes.[2][5]

As a Class Ib agent, this compound exhibits fast association and dissociation kinetics with the sodium channel, preferentially binding to channels in the open or inactivated state.[6][7] This "use-dependent" or "state-dependent" block is more pronounced in tissues that are frequently depolarizing, such as during tachyarrhythmias, while having a minimal effect on normal cardiac tissue.[6][7]

In addition to its prominent sodium channel blocking activity, this compound also demonstrates effects on other ion channels:

-

Potassium Channels: It significantly inhibits the delayed rectifier potassium current (IK), specifically the rapid component (IKr), which contributes to a prolongation of the action potential duration (APD) and the atrial effective refractory period (AERP).[2][8] This action is particularly relevant to its efficacy in treating atrial fibrillation.[2][8] this compound also inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh).[8]

-

Calcium Channels: While its effect on the L-type calcium current (ICa) is minimal, this compound can regulate intracellular calcium concentration by inhibiting the Na+/Ca2+ exchange current (INCX).[2]

-

Beta-Adrenergic Receptors: this compound exhibits a mild beta-blocking effect, which can contribute to its antiarrhythmic properties by reducing heart rate and myocardial oxygen demand.[1]

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound on cardiac ion channels.

Electrophysiological Profile

The multifaceted ion channel interactions of this compound translate into distinct electrophysiological effects on the cardiac action potential and tissue conductivity.

-

Action Potential Duration (APD): As a Class Ib agent, this compound typically shortens the APD in ventricular and Purkinje fibers.[6] However, due to its inhibition of IKr, it can prolong the APD in atrial cells.[8]

-

Effective Refractory Period (ERP): this compound prolongs the ERP in both atrial and ventricular tissues.[9]

-

Conduction Velocity: By blocking the fast sodium channels, this compound slows conduction velocity in all cardiac fibers.[3]

-

Automaticity: this compound suppresses automaticity, including digitalis-induced after-depolarizations.[3]

Quantitative Electrophysiological Data

| Parameter | Effect | Tissue/Cell Type | Concentration | Citation |

| Sodium Channel Block (Tonic) | Kdrest = 37.7 µmol/l | Guinea-pig ventricular myocytes | 3 µmol/l | [10] |

| Kdi = 0.74 µmol/l | [10] | |||

| Sodium Channel Block (Phasic) | 64% block at 1.5 ms pulse | Guinea-pig ventricular myocytes | 3 µmol/l (2 Hz) | [10] |

| 82% block at 20 ms pulse | [10] | |||

| 93% block at 200 ms pulse | [10] | |||

| Inactivation Curve Shift | -11.4 mV | Guinea-pig ventricular myocytes | 3 µmol/l | [10] |

| Delayed Rectifier K+ Current (IK) | Inhibition | Guinea-pig atrial cells | 3 µM | [8] |

| Muscarinic K+ Current (IK.ACh) | IC50 = 0.4 µM (Carbachol-induced) | Guinea-pig atrial cells | 0-100 µM | [2] |

| IC50 = 2.5 µM (GTPγS-induced) | [2] | |||

| Na+/Ca2+ Exchange Current (INCX) | IC50 = 51.8 µM (inward) | CCL39 cells | 0-1000 µM | [2] |

| IC50 = 48.8 µM (outward) | [2] | |||

| Action Potential Duration | Prolongation by 50% | Guinea-pig atrial cells | 3 µM | [8] |

Pharmacokinetic Profile

This compound is readily absorbed from the gastrointestinal tract and can be administered both orally and intravenously.[1][5] Its pharmacokinetic profile is characterized by a long half-life and non-linear kinetics at therapeutic doses.[1][3]

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Condition | Citation |

| Time to Peak Plasma Concentration (Tmax) | Not specified | Single oral dose (100-150 mg) | [1] |

| Peak Plasma Concentration (Cmax) | 0.77 µg/ml (mean) | Single oral dose (100-150 mg) | [1] |

| Elimination Half-life (t1/2) | ~20-27 hours | Oral administration | [5] |

| 26.5 hours (mean) | Single oral dose (100-150 mg) | [1] | |

| 20 to >100 hours | Oral, in patients with acute MI | [11] | |

| Steady-State Plasma Concentration (Css,min) | 0.28 µg/ml (mean) | Multiple oral doses (10 mg every 8h) | [1] |

| 0.89 µg/ml (mean) | Multiple oral doses (20 mg every 8h) | [1] | |

| Plasma Protein Binding | 85-95% | [5] | |

| Metabolism | Hepatic, via Cytochrome P450 2D6 (CYP2D6) | [12] | |

| Excretion | Urine and bile | [5] |

Note: this compound exhibits non-linear pharmacokinetics, with the elimination process deviating from first-order kinetics after multiple doses.[1]

Clinical Efficacy and Safety

This compound has demonstrated efficacy in the treatment of a variety of ventricular and supraventricular arrhythmias.[1][3] It has been shown to be particularly useful in managing ventricular tachycardia and premature ventricular contractions (PVCs).[8]

Clinical Trial Data for Ventricular Arrhythmias

| Study Design | Patient Population | Intervention | Outcome | Citation |

| Cross-over study | 17 patients with stable chronic PVCs | This compound (100 mg/day) vs. Procainamide and Quinidine | This compound was more effective in suppressing PVCs. | [1] |

| Prospective study | 27 patients with refractory ventricular tachycardia | Intravenous followed by oral this compound | 20 of 21 patients with suppression of repetitive ventricular response showed long-term clinical improvement. | [8] |

| Preclinical study | Dogs with ouabain-induced ventricular tachycardia | This compound (5 mg/kg i.v.) | Reversed ventricular tachycardia in 6 out of 6 dogs. | [8] |

Safety and Adverse Effects

This compound has a narrow therapeutic-toxic ratio, necessitating careful dose titration and patient monitoring.[3] The most significant potential adverse effects include:

-

Agranulocytosis: A potentially fatal reduction in white blood cells.[3][5]

-

Cholestatic Jaundice: Impairment of bile flow from the liver.[3]

-

Neurological Side Effects: Tremor, vertigo, ataxia, diplopia, memory impairment, and hallucinations.[5]

-

Cardiovascular Effects: Bradycardia and hypotension.[5]

Regular blood counts and liver function tests are recommended during therapy.[5]

Experimental Protocols

A. Electrophysiological Analysis: Whole-Cell Patch Clamp

This protocol outlines a general procedure for assessing the effect of this compound on cardiac sodium channels using the whole-cell patch-clamp technique.

1. Cell Preparation:

- Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) via enzymatic digestion.

- Maintain cells in a Tyrode's solution at room temperature.

2. Recording Solutions:

- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

3. Patch-Clamp Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Fabricate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

- Establish a gigaohm seal (>1 GΩ) with a myocyte and then rupture the membrane patch to achieve the whole-cell configuration.

- Hold the cell at a holding potential of -100 mV.

4. Voltage-Clamp Protocol for Sodium Current Measurement:

- Apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -80 to +40 mV in 10 mV increments) to elicit sodium currents.

- To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz).

- To determine the voltage-dependence of inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse.

5. Drug Application:

- Perfuse the external solution containing a known concentration of this compound (e.g., 1-10 µM) over the cell.

- Allow sufficient time for the drug to equilibrate before repeating the voltage-clamp protocols.

6. Data Analysis:

- Measure the peak inward sodium current in the absence and presence of this compound.

- Calculate the percentage of block at different concentrations to determine the IC50.

- Analyze the shift in the voltage-dependence of inactivation and the kinetics of block onset and recovery.

Experimental Workflow for Patch-Clamp Analysis

Caption: A typical experimental workflow for patch-clamp analysis.

B. Pharmacokinetic Study: Oral Administration in an Animal Model

This protocol provides a general framework for a preclinical pharmacokinetic study of orally administered this compound.

1. Animal Model and Dosing:

- Select an appropriate animal model (e.g., rats, dogs).

- Fast animals overnight before dosing.

- Administer a single oral dose of this compound via gavage.

2. Sample Collection:

- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from a cannulated vessel or via retro-orbital sinus sampling.

- Collect urine and feces over a 24-hour period to assess excretion.

3. Sample Processing:

- Centrifuge blood samples to separate plasma.

- Store plasma, urine, and homogenized fecal samples at -80°C until analysis.

4. Bioanalytical Method:

- Develop and validate a sensitive and specific analytical method for quantifying this compound and its major metabolites in biological matrices (e.g., LC-MS/MS).

5. Pharmacokinetic Analysis:

- Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:

- Cmax (Maximum plasma concentration)

- Tmax (Time to reach Cmax)

- AUC (Area under the plasma concentration-time curve)

- t1/2 (Elimination half-life)

- CL/F (Apparent total clearance)

- Vd/F (Apparent volume of distribution)

- Calculate the amount of drug excreted in urine and feces.

Logical Relationship of Therapeutic and Adverse Effects

Caption: Logical relationship of therapeutic and adverse effects of this compound.

Conclusion

This compound is a potent Class Ib antiarrhythmic agent with a well-characterized pharmacological profile. Its primary mechanism of action, the use-dependent blockade of fast sodium channels, coupled with its effects on potassium channels and mild beta-adrenergic antagonism, provides a robust basis for its efficacy in a range of cardiac arrhythmias. However, its narrow therapeutic index and the potential for serious adverse effects, such as agranulocytosis and cholestatic jaundice, necessitate careful patient selection and monitoring. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of antiarrhythmic therapies. Further research may focus on developing analogs with an improved safety profile while retaining the therapeutic benefits of this compound.

References

- 1. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. open.library.ubc.ca [open.library.ubc.ca]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Outcomes of Patients With Catecholaminergic Polymorphic Ventricular Tachycardia Treated With β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of the repetitive ventricular response: an index of long-term antiarrhythmic effectiveness of this compound for ventricular tachycardia in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Clinical Cardiology 2023: A Summary of Key Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. admescope.com [admescope.com]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Outcomes in Patients With Dilated Cardiomyopathy and Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Ion Channel Blocking Activity of Aprindine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a class Ib antiarrhythmic agent recognized for its efficacy in treating various cardiac arrhythmias, including those of ventricular and supraventricular origin.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, which are crucial for maintaining normal cardiac rhythm. This technical guide provides an in-depth overview of the in-vitro studies on this compound's ion channel blocking activity, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action

This compound's antiarrhythmic effects are primarily attributed to its ability to block fast sodium channels (INa) in cardiac myocytes.[1][2] This blockade reduces the excitability and conduction velocity of cardiac cells, thereby stabilizing the cardiac membrane and preventing abnormal electrical impulses that can lead to arrhythmias.[1][2] Additionally, this compound has been shown to inhibit other ion channels and exchangers, contributing to its overall electrophysiological profile. These include the delayed rectifier potassium current (IK) and the Na+/Ca2+ exchange current (INCX).[1][3]

Quantitative Data on Ion Channel Blocking Activity

The following tables summarize the quantitative data from various in-vitro studies on this compound's ion channel blocking activity.

Table 1: Sodium Channel (INa) Blocking Activity

| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |

| Tonic Block | ||||

| Kd (rest) | 37.7 µM | Guinea-pig ventricular myocytes | Whole-cell voltage clamp | [4] |

| Kd (inactivated) | 0.74 µM | Guinea-pig ventricular myocytes | Whole-cell voltage clamp | [4] |

| Phasic (Use-Dependent) Block | ||||

| % Block at 1.5 ms pulse | 64 ± 3% | Guinea-pig ventricular myocytes | 2 Hz stimulation | [4] |

| % Block at 20 ms pulse | 82 ± 6% | Guinea-pig ventricular myocytes | 2 Hz stimulation | [4] |

| % Block at 200 ms pulse | 93 ± 7% | Guinea-pig ventricular myocytes | 2 Hz stimulation | [4] |

| Recovery Time Constant (τ) | 4.75 - 4.81 s | Guinea-pig ventricular muscles | from inactivated channel block | [2] |

| Inactivation Curve Shift | -11.4 ± 3.5 mV | Guinea-pig ventricular myocytes | [4] |

Table 2: Potassium Channel (IK) Blocking Activity

| Channel/Current | IC50 | Species/Cell Type | Experimental Condition | Reference |

| Delayed Rectifier K+ Current (IK) | 3 µM (significant inhibition) | Guinea-pig atrial muscle cells | [1] | |

| Rapidly activating component (IKr) | Preferentially inhibited | Guinea-pig atrial cells | Patch-clamp | [5][6] |

| Slowly activating component (IKs) | Not inhibited | Guinea-pig atrial cells | Patch-clamp | [5] |

| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) (Carbachol-induced) | 0.4 µM | Guinea-pig atrial cells | Patch-clamp | [5][6] |

| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) (GTPγS-induced) | 2.5 µM | Guinea-pig atrial cells | Patch-clamp | [5][6] |

Table 3: Na+/Ca2+ Exchange Current (INCX) Inhibitory Activity

| Current Component | IC50 | Species/Cell Type | Experimental Condition | Reference |

| Outward INCX | 48.8 µM | Guinea-pig ventricular myocytes / CCL39 fibroblasts | Measured at +50 mV | [1][3] |

| Inward INCX | 51.8 µM | Guinea-pig ventricular myocytes / CCL39 fibroblasts | Measured at -100 mV | [1][3] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp for Cardiac Sodium Current (INa)

This protocol is designed to measure the effects of this compound on the fast sodium current in isolated cardiac myocytes.

Cell Preparation:

-

Ventricular myocytes are enzymatically isolated from guinea pig hearts.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.

Recording:

-

Whole-cell configuration is established using a patch-clamp amplifier.

-

Pipette resistance should be between 0.5 and 2 MΩ.

-

Experiments are conducted at 18°C.

Voltage-Clamp Protocols:

-

Tonic Block: From a holding potential of -140 mV, a test pulse to -30 mV is applied to elicit INa. The dissociation constant for the resting state (Kd_rest) is determined by applying various concentrations of this compound. To determine the dissociation constant for the inactivated state (Kd_inactivated), the holding potential is changed to a more depolarized level (e.g., -80 mV) to inactivate a fraction of the channels.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., to -30 mV for 20 ms) is applied at a specific frequency (e.g., 2 Hz) from a holding potential of -100 mV. The progressive decrease in the peak INa amplitude during the pulse train indicates use-dependent block.

-

Recovery from Block: After inducing use-dependent block, the time course of recovery is measured by applying test pulses at increasing intervals following the pulse train. The recovery is often fitted with an exponential function to determine the time constant.

-

Steady-State Inactivation: A series of 500 ms prepulses to various potentials (e.g., from -140 mV to -60 mV) are applied before a test pulse to -30 mV. The normalized peak INa is plotted against the prepulse potential to generate the steady-state inactivation curve. The effect of this compound is assessed by the shift in this curve.

Measurement of Na+/Ca2+ Exchange Current (INCX)

This protocol outlines the measurement of this compound's effect on the Na+/Ca2+ exchange current.

Cell Preparation:

-

Single cardiac ventricular myocytes from guinea pigs or CCL39 fibroblasts expressing the dog cardiac Na+/Ca2+ exchanger (NCX1) are used.

Solutions:

-

External Solution (in mM): 140 Na+, 1 Ca2+.

-

Pipette Solution (in mM): 20 Na+, 20 BAPTA, 13 Ca2+ (resulting in 433 nM free Ca2+).

Recording:

-

Whole-cell voltage-clamp technique is employed.

-

INCX is recorded using ramp pulses from a holding potential of -60 mV.

Experimental Procedure:

-

The outward INCX is measured at a depolarizing potential (e.g., +50 mV), and the inward INCX is measured at a hyperpolarizing potential (e.g., -100 mV).

-

This compound is applied externally at various concentrations to determine the concentration-dependent inhibition and calculate the IC50 values for both outward and inward currents.

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Caption: this compound's multi-channel blocking effects on cardiac action potential.

Experimental Workflow for Use-Dependent Block Assessment

Caption: Workflow for assessing use-dependent sodium channel block by this compound.

Logical Relationship of this compound's Sodium Channel Blockade

Caption: this compound's preferential binding to different sodium channel states.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. rupress.org [rupress.org]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Class IB Antiarrhythmics (Na+ Channel Blockers) - Antiarrhythmic Agents for Medicine [picmonic.com]

- 6. derangedphysiology.com [derangedphysiology.com]

Unveiling the Preclinical Journey of Aprindine: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine, a class Ib antiarrhythmic agent, has been a subject of interest for its efficacy in managing ventricular arrhythmias. Understanding its behavior within a biological system is paramount for both therapeutic optimization and safety assessment. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a specific focus on findings from animal models. While extensive quantitative data in these models is not widely available in publicly accessible literature, this document synthesizes the existing knowledge on its metabolic pathways and provides detailed, representative experimental protocols that are fundamental to preclinical drug development. This guide aims to be a valuable resource for researchers and scientists involved in the study of antiarrhythmic drugs and the broader field of drug metabolism and pharmacokinetics.

Pharmacokinetic Profile of this compound in Animal Models

The systemic exposure and disposition of a drug are critical determinants of its efficacy and toxicity. Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the plasma concentration-time curve (AUC) provide a quantitative measure of a drug's absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The lack of publicly available data highlights a significant gap in the preclinical pharmacokinetic profiling of this compound.

Metabolism of this compound in Animal Models

The biotransformation of a drug into its metabolites is a crucial aspect of its pharmacology. Metabolism can lead to the formation of active or inactive compounds and plays a significant role in drug clearance and potential drug-drug interactions.

Studies have indicated that this compound undergoes metabolism primarily through two main pathways: hydroxylation and N-dealkylation.

Table 2: Major Metabolites of this compound Identified in Animal Models

| Species | Metabolite | Metabolic Pathway | Comments |

| Rat | N-[3-(N,N-diethylamino)propyl]-N-phenyl-2-aminoindan-5-ol (i-OHAP) | Aromatic Hydroxylation | Identified as a major metabolite in rat feces[1]. |

| Desethylthis compound | N-dealkylation | This is a likely metabolite based on general drug metabolism pathways, though specific identification in animal models is not detailed in the provided search results. | |

| Dog | Data not available | Data not available | |

| Monkey | Data not available | Data not available |

Note: Information on the full metabolite profile of this compound across different animal species is limited.

Metabolic Pathways of this compound

The biotransformation of this compound is thought to be mediated by cytochrome P450 (CYP) enzymes. While specific animal CYP isoforms involved in this compound metabolism are not well-documented, human studies have implicated CYP2D6 in its hydroxylation. It is plausible that analogous CYP enzymes are responsible for its metabolism in animal models. The primary metabolic transformations are:

-

Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic ring of the this compound molecule, leading to the formation of hydroxylated metabolites such as i-OHAP, which has been identified in rats[1].

-

N-dealkylation: This pathway involves the removal of an ethyl group from the diethylamino moiety of the side chain, resulting in the formation of N-desethylthis compound.

The following diagram illustrates the principal metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline representative methodologies for conducting in vivo pharmacokinetic studies and in vitro metabolism assays for a compound like this compound.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical design for a single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g). Animals are acclimatized for at least one week before the experiment.

Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight before dosing.

Drug Formulation:

-

Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Intravenous (IV): this compound is dissolved in a sterile isotonic saline solution.

Study Design:

-

Group 1 (PO): A single oral dose of this compound (e.g., 10 mg/kg) is administered by gavage.

-

Group 2 (IV): A single intravenous dose of this compound (e.g., 2 mg/kg) is administered via the tail vein.

Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Blood samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate plasma.

-

Plasma samples are stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of this compound and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Study Protocol (Liver Microsomes)

This protocol describes a typical in vitro assay to investigate the metabolic stability of this compound using liver microsomes.

Objective: To determine the in vitro metabolic stability of this compound in rat, dog, and monkey liver microsomes.

Materials:

-

Cryopreserved liver microsomes from rats, dogs, and monkeys.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Acetonitrile (for reaction termination).

-

Internal standard for LC-MS/MS analysis.

Experimental Procedure:

-

Incubation Mixture Preparation: A master mix is prepared containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes.

-

Initiation of Reaction: The metabolic reaction is initiated by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture. A control incubation without the NADPH regenerating system is also run to assess non-enzymatic degradation.

-

Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

-

Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent drug (this compound) in the supernatant is quantified by a validated LC-MS/MS method.

Data Analysis:

-

The natural logarithm of the percentage of this compound remaining is plotted against time.

-

The in vitro half-life (t½) is determined from the slope of the linear regression of this plot.

-

The intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound in animal models. While there is a notable scarcity of quantitative pharmacokinetic data in the public domain for rats, dogs, and monkeys, the key metabolic pathways of hydroxylation and N-dealkylation have been identified, with a major hydroxylated metabolite characterized in rats. The provided representative experimental protocols for in vivo pharmacokinetic and in vitro metabolism studies offer a foundational framework for researchers aiming to further investigate the preclinical profile of this compound or similar compounds. Future research should focus on generating comprehensive pharmacokinetic data in relevant animal species to enable a more complete understanding of this compound's disposition and to facilitate better translation of preclinical findings to the clinical setting.

References

Molecular Targets of Aprindine Beyond Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprindine, a class Ib antiarrhythmic agent, is primarily recognized for its potent blockade of cardiac sodium channels. However, a growing body of evidence reveals its engagement with a diverse array of molecular targets beyond this primary mechanism. This guide provides a comprehensive technical overview of this compound's interactions with non-sodium channel targets, offering insights into its broader pharmacological profile. The information presented herein is intended to support further research and drug development efforts by elucidating the multifaceted mechanism of action of this intriguing compound.

Overview of Non-Sodium Channel Molecular Targets

This compound's pharmacological activity extends to several key cellular components involved in cardiac electrophysiology and signal transduction. These include various potassium channels, the Na+/Ca2+ exchanger, and the calmodulin signaling pathway. Evidence also suggests a potential, albeit less characterized, interaction with calcium channels at higher concentrations and a possible mild beta-adrenergic blocking effect. This guide will delve into the quantitative data and experimental methodologies that substantiate these interactions.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound with its non-sodium channel molecular targets.

Table 1: Inhibition of Potassium Channels by this compound

| Target | Subtype/Activator | Species/Tissue | IC50 | Experimental Method | Reference |

| Delayed Rectifier K+ Current (IK) | IKr (rapidly activating component) | Guinea-pig atrial cells | Preferential inhibition, specific IC50 not reported | Patch-clamp | [1][2] |

| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) | Carbachol (1 µM) | Guinea-pig atrial cells | 0.4 µM | Patch-clamp | [1][2][3] |

| GTPγS | Guinea-pig atrial cells | 2.5 µM | Patch-clamp | [1][2][3] |

Table 2: Inhibition of Ion Exchangers by this compound

| Target | Current Component | Species/Cell Line | IC50 | Experimental Method | Reference |

| Na+/Ca2+ Exchanger (NCX) | Outward Current (at 50 mV) | Guinea-pig ventricular myocytes / CCL39 fibroblasts | 48.8 µM | Whole-cell voltage clamp | [4][5][6] |

| Inward Current (at -100 mV) | Guinea-pig ventricular myocytes / CCL39 fibroblasts | 51.8 µM | Whole-cell voltage clamp | [4][5][6] |

Table 3: Inhibition of Calmodulin and Associated Enzymes by this compound

| Target | Species/Tissue | ID50/IC50 | Experimental Method | Reference |

| Calmodulin-stimulated cyclic 3':5'-nucleotide phosphodiesterase | Bovine brain | 18 µM (ID50) | Biochemical Assay | [3][7] |

| Calmodulin-stimulated Ca-ATPase | Human red blood cells | 84 µM (IC50) | Biochemical Assay | [3] |

Signaling Pathways and Experimental Workflows

Inhibition of the Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) Signaling Pathway

This compound interferes with the G-protein coupled signaling cascade that activates IK.ACh. This current is crucial for the parasympathetic regulation of heart rate. The drug appears to act at multiple points in this pathway, including the M2 muscarinic receptor and potentially the G-protein or the channel itself.[2]

Caption: this compound's inhibition of the IK.ACh signaling pathway.

Experimental Workflow: Whole-Cell Patch-Clamp for Ion Channel Analysis

The electrophysiological effects of this compound on ion channels such as IK.ACh and NCX are typically investigated using the whole-cell patch-clamp technique.[1][4]

Caption: Workflow for whole-cell patch-clamp experiments.

Calmodulin Inhibition and Downstream Effects

This compound's inhibition of calmodulin disrupts the calcium-dependent regulation of numerous downstream enzymes, including phosphodiesterase and Ca-ATPase. This can have significant effects on cellular signaling and calcium homeostasis.

Caption: this compound's disruption of calmodulin-mediated enzyme activation.

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp for IK.ACh Measurement

-

Cell Preparation: Single atrial myocytes are enzymatically isolated from guinea-pig hearts.

-

Pipette Solution (Intracellular): Contains (in mM): 150 KCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with KOH. For GTPγS-induced current, GTPγS is included in the pipette solution.

-

Bath Solution (Extracellular): Contains (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES, adjusted to pH 7.4 with NaOH.

-

Voltage Protocol: Cells are held at a holding potential of -40 mV. IK.ACh is activated by the extracellular application of carbachol (1 µM) or by intracellular loading of GTPγS.

-

Data Acquisition: Currents are recorded before and after the application of varying concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.[1][2]

Whole-Cell Voltage-Clamp for I_NCX Measurement

-

Cell Preparation: Single ventricular myocytes from guinea-pigs or CCL39 fibroblasts expressing the dog cardiac Na+/Ca2+ exchanger (NCX1) are used.

-

Pipette Solution (Intracellular): Contains (in mM): 20 Na+, 20 BAPTA, and 13 Ca2+ (resulting in 433 nM free Ca2+).

-

Bath Solution (Extracellular): Contains (in mM): 140 Na+ and 1 Ca2+.

-

Voltage Protocol: The Na+/Ca2+ exchange current (I_NCX) is recorded using ramp pulses from a holding potential of -60 mV.

-

Data Analysis: The outward I_NCX component is measured at +50 mV and the inward component at -100 mV. The percentage of inhibition by this compound is calculated, and the IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.[4][5]

Calmodulin-Stimulated Phosphodiesterase Inhibition Assay

-

Enzyme Source: Bovine brain cyclic 3':5'-nucleotide phosphodiesterase.

-

Assay Conditions: The assay is performed in the presence of a fixed concentration of calmodulin (e.g., 10 nM).

-

Procedure: The activity of phosphodiesterase is measured by monitoring the hydrolysis of its substrate, cyclic AMP (cAMP). The assay is conducted with and without this compound at various concentrations.

-

Data Analysis: The inhibition of the calmodulin-stimulated enzyme activity by this compound is measured, while confirming no effect on the basal enzyme activity in the absence of calmodulin. The ID50 value is then determined. The competitive nature of the inhibition can be assessed by performing the assay at different substrate and calmodulin concentrations.[7]

Calmodulin-Stimulated Ca-ATPase Inhibition Assay

-

Enzyme Source: Ca-ATPase from human erythrocyte membranes.

-

Assay Conditions: The assay is performed in the presence of calmodulin.

-

Procedure: The Ca-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction is carried out in the presence and absence of various concentrations of this compound.

-

Data Analysis: The inhibition of calmodulin-stimulated Ca-ATPase activity by this compound is quantified to determine the IC50 value. The effect on the basal enzyme activity (without calmodulin) is also assessed to confirm the specificity of the inhibition.[3][7]

Discussion of Other Potential Targets

Calcium Channels

The effect of this compound on calcium channels appears to be concentration-dependent. At therapeutic concentrations (e.g., 3 µM), it has been reported to have little to no influence on the Ca2+ current (I_Ca) in guinea-pig atrial cells.[1][2] However, other studies have indicated that at higher doses, this compound can suppress the slow inward current, which is primarily carried by Ca2+, in frog atrial tissue.[8] Another study in canine Purkinje fibers suggested that this compound does not possess slow channel blocking properties.[9] This discrepancy highlights the need for further investigation to fully characterize the concentration-dependent effects of this compound on different types of calcium channels in various cardiac tissues.

Beta-Adrenergic Receptors

There are some suggestions in the literature of a "mild beta-blocking effect" of this compound. However, at present, there is a lack of direct, quantitative evidence from radioligand binding studies or functional assays to robustly characterize this interaction. Further research is required to determine the binding affinity of this compound for beta-adrenergic receptor subtypes and to quantify its functional antagonist or agonist activity.

Conclusion

While this compound's primary antiarrhythmic effect is attributed to its potent sodium channel blockade, its pharmacological profile is considerably more complex. This guide has detailed its significant inhibitory effects on various potassium channels, the Na+/Ca2+ exchanger, and the calmodulin signaling pathway. These off-target interactions likely contribute to its overall clinical efficacy and side-effect profile. A thorough understanding of these multifaceted actions is crucial for the rational design of future antiarrhythmic therapies and for optimizing the clinical application of this compound and related compounds. Further research is warranted to clarify its effects on calcium channels and to substantiate its purported beta-adrenergic blocking activity.

References

- 1. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits calmodulin-stimulated phosphodiesterase and Ca-ATPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Potent Antiarrhythmic: The Historical Context of Aprindine's Development and Clinical Use

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine, a Class Ib antiarrhythmic agent, emerged in the early 1970s as a promising therapeutic for a variety of cardiac arrhythmias. Characterized by its potent sodium channel blocking activity, this compound offered a new option for the management of both ventricular and supraventricular tachyarrhythmias. This in-depth technical guide explores the historical context of this compound's development, from its initial synthesis to its pharmacological characterization and clinical application. The document details the key experimental protocols that defined its electrophysiological and pharmacokinetic profile, presents quantitative data from pivotal studies, and visually represents its mechanism of action and development timeline. While its clinical use has been largely superseded by newer agents with more favorable safety profiles, the story of this compound's development provides valuable insights into the evolution of antiarrhythmic drug discovery and the challenges of balancing efficacy with safety.

Historical Development Timeline

The development of this compound primarily took place in the early 1970s, with its initial synthesis and pharmacological evaluation paving the way for clinical investigations. A key milestone in its public disclosure was a British patent filed in 1973, which detailed its chemical synthesis. The first clinical reports on its antiarrhythmic efficacy began to appear in the literature around the same period, with significant publications in 1973 and 1974 that established its potential in treating various cardiac rhythm disturbances. Throughout the 1970s and into the early 1980s, numerous preclinical and clinical studies were conducted to elucidate its mechanism of action, pharmacokinetic properties, and clinical utility. However, reports of serious adverse effects, most notably agranulocytosis and cholestatic jaundice, began to emerge, which ultimately limited its widespread clinical use. This compound is not approved for use by the U.S. Food and Drug Administration (FDA).

Mechanism of Action